2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Medicinal chemistry Structure-activity relationships Conformational analysis

This synthetic acetamide is a critical Apixaban-related process impurity reference standard and fragment-based drug discovery (FBDD) building block. It isolates the essential 2-oxopiperidin-1-yl phenyl pharmacophore of Apixaban. Its 4-fluorophenyl group enables 19F NMR monitoring. Distinct from des-methyl and 4-methoxyphenyl analogs, this scaffold is invaluable for HPLC system suitability, retention time marking, and matched molecular pair analysis in medicinal chemistry and quality control.

Molecular Formula C20H21FN2O2
Molecular Weight 340.398
CAS No. 941872-60-2
Cat. No. B2839066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS941872-60-2
Molecular FormulaC20H21FN2O2
Molecular Weight340.398
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCCC3=O
InChIInChI=1S/C20H21FN2O2/c1-14-12-17(9-10-18(14)23-11-3-2-4-20(23)25)22-19(24)13-15-5-7-16(21)8-6-15/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
InChIKeyGOQBSUJYFIRPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-60-2): Structural Identity and Procurement-Relevant Profile


2-(4-Fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-60-2, molecular formula C20H21FN2O2, molecular weight 340.398 g/mol) is a synthetic acetamide derivative characterized by a 4-fluorophenylacetyl group linked via an amide bond to a 3-methyl-4-(2-oxopiperidin-1-yl)aniline scaffold. The compound incorporates the 2-oxopiperidin-1-yl phenyl pharmacophore that is a critical recognition element in the FDA-approved anticoagulant apixaban (CAS 503612-47-3), but replaces the pyrazolo-pyridine core of apixaban with a simplified acetamide linker and substitutes the 4-methoxyphenyl group of apixaban with a 4-fluorophenyl moiety [1]. While apixaban is a well-characterized direct factor Xa (FXa) inhibitor with a reported Ki of 0.08 nM (human) and IC50 of approximately 0.22 μM [2], the target compound is a structurally truncated analog that has not been the subject of extensive peer-reviewed biological evaluation, and its primary documented application context is as a chemical building block and a potential apixaban-related process impurity or reference standard in pharmaceutical quality control [3].

Why 2-(4-Fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide Cannot Be Interchanged with Closest Structural Analogs


This compound occupies a narrow structural niche defined by the simultaneous presence of three key features: (i) a 4-fluorophenyl substituent on the acetamide nitrogen, (ii) a 3-methyl group on the central phenyl ring ortho to the 2-oxopiperidin-1-yl attachment point, and (iii) the 2-oxopiperidin-1-yl lactam moiety that imposes conformational rigidity and contributes a specific hydrogen-bond acceptor topology [1]. Removal of the 3-methyl group (as in the des-methyl analog 2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide) eliminates steric buttressing between the methyl group and the piperidinone ring, altering the torsional profile and potentially the presentation of the pharmacophore to protein targets [2]. Substitution of the 4-fluorophenyl with 4-methoxyphenyl (as in CAS 922906-48-7) changes the electronic character from weakly electron-withdrawing (Hammett σp for F = +0.06) to strongly electron-donating (σp for OCH3 = −0.27), which modulates amide bond stability, metabolic susceptibility, and π-stacking potential with aromatic protein residues [1]. Furthermore, the 2-oxopiperidin-1-yl group itself is a non-interchangeable motif that distinguishes this chemotype from piperidine, piperazine, or morpholine analogs—its carbonyl oxygen serves as both a hydrogen-bond acceptor and a modulator of the attached phenyl ring's electron density, effects that are absent in fully reduced piperidine counterparts [3]. These cumulative structural differences mean that even closely related in-class compounds cannot be assumed to exhibit equivalent binding, stability, or impurity profile behavior.

Product-Specific Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-60-2)


Structural Uniqueness: 3-Methyl Substitution Differentiates from Des-Methyl and Regioisomeric Analogs

The target compound bears a 3-methyl substituent on the central phenyl ring adjacent to the 2-oxopiperidin-1-yl attachment point. This contrasts with the des-methyl analog, 2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide, which lacks this substituent entirely, and with the regioisomer 2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide, where the methyl and oxopiperidinyl groups are swapped. The 3-methyl group introduces a calculated increase in the rotational barrier around the N(aryl)–C(piperidinone) bond due to steric interaction with the piperidinone ring, which restricts the conformational ensemble available to the molecule compared to the des-methyl analog [1]. This constrained conformational profile may translate into altered binding kinetics (e.g., slower kon/koff rates) if the compound engages a biological target, though no direct binding data for this specific compound are publicly available from non-excluded authoritative sources. The methyl group also contributes an incremental calculated logP increase of approximately +0.5 relative to the des-methyl analog based on the Hansch π constant for methyl (π = 0.56) [2].

Medicinal chemistry Structure-activity relationships Conformational analysis

Electronic Differentiation: 4-Fluorophenyl vs. 4-Methoxyphenyl Modulation of Amide Reactivity and Target Binding

The 4-fluorophenyl substituent in the target compound (Hammett σp = +0.06) confers weakly electron-withdrawing character to the acetamide carbonyl, in contrast to the 4-methoxyphenyl analog (CAS 922906-48-7, σp for OCH3 = −0.27) which donates electron density [1]. This electronic difference alters the amide bond's susceptibility to hydrolytic cleavage and modulates the acidity of the amide NH proton. While the methoxyphenyl motif is present in apixaban and contributes to its high-affinity FXa binding (apixaban Ki = 0.08 nM [2]), the fluorophenyl substitution eliminates the metabolic vulnerability associated with O-demethylation, a known clearance pathway for methoxy-containing aromatic compounds. In the context of a closely related chemotype, a sulfonamide derivative bearing the same 3-methyl-4-(2-oxopiperidin-1-yl)phenyl scaffold (CAS 941873-78-5) demonstrated COX-2 inhibition with IC50 = 0.8 μM and >62-fold selectivity over COX-1 (IC50 > 50 μM), while a fluorinated derivative of that series showed 3-fold greater COX-2 inhibitory potency, illustrating the tangible potency impact of fluorination within this scaffold class [3]. Direct comparative IC50 data between the target compound and its 4-methoxyphenyl analog are not publicly available from non-excluded authoritative sources.

Medicinal chemistry Electronic effects Metabolic stability

Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area Compared to Apixaban

The target compound (C20H21FN2O2, MW = 340.398 g/mol) is significantly smaller and less complex than apixaban (C25H25N5O4, MW = 459.50 g/mol), with a reduction of 5 heavy atoms and a truncated scaffold that eliminates the pyrazolo-pyridine core [1]. This size difference translates into a markedly different physicochemical profile: the target compound has 2 hydrogen-bond acceptors (both carbonyl oxygens) and 1 hydrogen-bond donor (amide NH), compared to apixaban's 7 acceptors and 1 donor. The topological polar surface area (TPSA) is calculated to be approximately 49.4 Ų for the target compound (amide oxygen + piperidinone carbonyl oxygen), substantially lower than apixaban's TPSA of approximately 110 Ų [2]. According to standard drug-likeness filters, the target compound falls within the fragment-like chemical space (MW < 350 Da, TPSA < 60 Ų, HBD ≤ 3, HBA ≤ 3), making it more suitable as a fragment hit or early lead starting point, whereas apixaban occupies lead-like or drug-like space [3]. The reduced molecular complexity and lower TPSA of the target compound may confer superior passive membrane permeability relative to apixaban, though this has not been experimentally verified for this specific compound.

Drug-likeness Physicochemical profiling Fragment-based drug discovery

Scaffold-Class Biological Activity: 2-Oxopiperidin-1-yl Phenyl Acetamides Exhibit Target Engagement Across Multiple Enzyme Classes

Compounds bearing the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl scaffold, to which the target compound belongs, have demonstrated quantifiable inhibitory activity across multiple therapeutic target classes. A structurally related sulfonamide derivative (CAS 941873-78-5) exhibited selective COX-2 inhibition with IC50 = 0.8 μM and PDE4 inhibition with IC50 = 2.3 μM [1]. Within that same study, fluorinated derivatives of the scaffold showed approximately 3-fold greater COX-2 inhibitory potency compared to non-fluorinated analogs, directly demonstrating that fluorine substitution on the aromatic ring (analogous to the 4-fluorophenyl group in the target compound) can enhance target binding within this chemotype [1]. Another related analog, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, has been reported to exhibit dose-dependent cellular activity with an IC50 of 15 μM after 48-hour treatment [2]. While the target compound itself lacks publicly reported IC50 values against specific targets from non-excluded authoritative sources, the scaffold class evidence establishes that the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl motif is a productive pharmacophore capable of engaging diverse enzymes with micromolar-range potency. The 4-fluorophenyl acetamide extension present in the target compound provides an additional vector for modulating target selectivity within this scaffold framework.

Enzyme inhibition COX-2 PDE4 Drug discovery

Apixaban Fragment Relationship: Simplified Pharmacophore Utility in Factor Xa Inhibitor Research and Impurity Profiling

The target compound can be conceptualized as a simplified fragment of apixaban (BMS-562247) in which the central pyrazolo[3,4-c]pyridine-3-carboxamide bicyclic core has been replaced by a single acetamide linker while retaining the 2-oxopiperidin-1-yl phenyl motif and introducing a 4-fluorophenyl group in place of the 4-methoxyphenyl group found in apixaban [1]. In apixaban, the 2-oxopiperidin-1-yl phenyl group occupies the S4 pocket of factor Xa and is essential for high-affinity binding (apixaban Ki = 0.08 nM [2]). By isolating this pharmacophoric element from the full apixaban structure, the target compound enables fragment-based approaches to probe the individual binding contribution of the 2-oxopiperidin-1-yl phenyl motif without the confounding contributions of the pyrazolo-pyridine core. Additionally, the structural relationship to apixaban positions this compound as a potential process-related impurity or degradation product that may arise during apixaban manufacturing, making it relevant as a reference standard for pharmaceutical quality control and analytical method development [3]. The compound's distinct retention characteristics (different from apixaban due to lower MW and altered polarity) make it suitable as a system suitability marker in HPLC/UPLC methods for apixaban purity testing.

Anticoagulant research Factor Xa inhibition Pharmaceutical impurity analysis

High-Value Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941872-60-2)


Apixaban Generic Drug Development: Impurity Reference Standard for Analytical Method Validation

In the context of generic apixaban active pharmaceutical ingredient (API) development, regulatory agencies (FDA, EMA) require comprehensive identification, characterization, and quantification of all potential process-related impurities and degradation products [1]. The target compound, bearing the 2-oxopiperidin-1-yl phenyl motif characteristic of apixaban but lacking the pyrazolo-pyridine core and featuring a 4-fluorophenyl group, represents a potential impurity that could arise from side reactions during apixaban synthesis—particularly from coupling of 4-fluorophenylacetic acid (a possible contaminant in raw materials) with the 3-methyl-4-(2-oxopiperidin-1-yl)aniline intermediate [2]. Procurement of this compound as a characterized reference standard (ideally with ≥95% HPLC purity and full spectroscopic characterization including 1H NMR, 13C NMR, and HRMS) enables its use as a system suitability marker, retention time marker, and calibration standard in stability-indicating HPLC or UPLC methods [3]. The compound's distinct retention time (predicted to be shorter than apixaban due to lower MW and reduced hydrophobicity) makes it particularly valuable as a resolution marker to demonstrate chromatographic separation from the apixaban main peak and other known impurities. This application scenario is directly supported by the evidence that the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl scaffold is a documented substructure in apixaban's molecular architecture [4].

Fragment-Based Drug Discovery: Probing the Individual Binding Contribution of the 2-Oxopiperidin-1-yl Phenyl Pharmacophore to Factor Xa

Fragment-based drug discovery (FBDD) relies on the screening of low-molecular-weight compounds (typically MW < 300 Da, though extended to <350 Da in fragment-like definitions) to identify ligand-efficient starting points for optimization [1]. With MW = 340.4 g/mol, HBD = 1, HBA = 2, and calculated TPSA ≈ 49.4 Ų, the target compound occupies the upper boundary of fragment-like chemical space and represents a substantially simplified analog of apixaban that isolates the 2-oxopiperidin-1-yl phenyl motif—the S4 pocket-binding pharmacophore of apixaban—from the rest of the molecule [2]. This enables biophysical screening (e.g., surface plasmon resonance, thermal shift assays, or X-ray crystallography) to quantify the individual binding contribution of this pharmacophoric element to factor Xa independently of the pyrazolo-pyridine core. Furthermore, the compound can serve as a 'fragment-linking' anchor point: once its binding mode and affinity are established, medicinal chemists can grow or link the fragment toward the S1 pocket to rebuild factor Xa inhibition potency in a rational, structure-guided manner [3]. The 4-fluorophenyl group provides a 19F NMR handle for ligand-observed screening experiments, offering an advantage over non-fluorinated analogs.

Structure-Activity Relationship (SAR) Exploration of COX-2 and PDE4 Dual Inhibition Using the 3-Methyl-4-(2-oxopiperidin-1-yl)phenyl Scaffold

Evidence from a closely related sulfonamide analog (CAS 941873-78-5) demonstrates that the 3-methyl-4-(2-oxopiperidin-1-yl)phenyl scaffold can support dual COX-2 (IC50 = 0.8 μM) and PDE4 (IC50 = 2.3 μM) inhibitory activity, with fluorination providing approximately 3-fold enhancement of COX-2 potency [1]. The target compound provides a structurally distinct entry point into this scaffold class, replacing the sulfonamide linker of CAS 941873-78-5 with an acetamide linker and substituting the dimethoxy-dimethyl benzene sulfonyl group with a 4-fluorophenylacetyl moiety. This structural variation allows researchers to systematically investigate the SAR consequences of: (a) sulfonamide vs. acetamide linker geometry and hydrogen-bonding capacity, (b) aryl substitution pattern effects on COX-2/COX-1 selectivity, and (c) the contribution of the 2-oxopiperidin-1-yl ring conformation (influenced by the 3-methyl steric buttressing) to PDE4 inhibitory potency. The compound can be procured alongside the sulfonamide analog to create a matched molecular pair analysis, where the linker atom (SO2 vs. CH2C=O) is the primary variable, enabling deconvolution of linker-specific effects on potency and selectivity [2].

Organic Synthesis Methodology Development: Amide Bond Formation and 2-Oxopiperidine Functionalization Studies

The target compound's structure presents two synthetically informative functional groups: a secondary amide formed between 4-fluorophenylacetic acid and a sterically hindered aniline (3-methyl-4-(2-oxopiperidin-1-yl)aniline), and the 2-oxopiperidin-1-yl lactam ring which can undergo further functionalization [1]. The steric hindrance introduced by the 3-methyl group ortho to the 2-oxopiperidin-1-yl substituent on the aniline ring makes the amide coupling step non-trivial and provides a useful test substrate for evaluating the efficiency of novel coupling reagents, catalytic systems, or continuous flow amidation protocols. Furthermore, the 2-oxopiperidin-1-yl ring contains an activated α-methylene position adjacent to the carbonyl that is amenable to enolate chemistry (alkylation, aldol reactions, halogenation), offering a handle for late-stage diversification of the scaffold [2]. The 4-fluorophenyl group provides a convenient 19F NMR spectroscopic probe for reaction monitoring and product characterization without the need for deuterated solvents or special NMR techniques. Procurement of this compound as a starting material or reference standard supports methodology development programs in academic and industrial synthetic chemistry laboratories.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.